molecular formula C24H22N4O5 B3019079 ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941876-13-7

ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No. B3019079
M. Wt: 446.463
InChI Key: PYPHSZSCRAXJAO-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The compound is not directly mentioned in the provided papers, but related compounds with similar structures have been synthesized and studied for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves multi-step reactions starting from various precursors. For instance, a series of indenopyrazoles was synthesized from indanones and phenyl isothiocyanates in two steps, leading to compounds with antiproliferative activity . Another example is the direct synthesis of substituted pyrazoles through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . Similarly, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized by reacting specific precursors and characterized using various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the bonding. For example, the crystal structure of a novel pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Theoretical calculations, such as DFT, are also used to predict and compare molecular geometries and vibrational frequencies .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 4-(2,3-diphenyl-5-methoxybenzofuran-6-yl)-2,4-diketobutanoates reacted with hydrazine hydrate and semicarbazide chloride to yield pyrazoles, and with hydroxylammonium chloride to yield isoxazoles . These reactions demonstrate the versatility of pyrazole derivatives in forming different heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents like methoxy groups can significantly affect the compound's activity and solubility . Theoretical studies, including HOMO/LUMO analysis, MEP distribution, and thermodynamic properties, provide insights into the reactivity and stability of these compounds . Antioxidant properties are also evaluated in vitro, as seen with the DPPH and hydroxyl radical scavenging methods .

Scientific Research Applications

New Synthetic Routes and Derivatives

Research has developed new synthetic pathways to create 3-carboxamido-4-carboxylic acid derivatives of isoxazole and pyrazole, demonstrating the versatility of related compounds in synthesizing heterocyclic systems, which could be foundational for further development of pharmaceuticals or materials (Vicentini et al., 2000). Similarly, the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in synthesizing a variety of heterocyclic systems highlights the compound's utility in medicinal chemistry (Selič et al., 1997).

Catalytic Applications and Molecular Synthesis

Research into phosphine-catalyzed [4 + 2] annulation of γ-benzyl allenoates shows the role of similar compounds in facilitating the synthesis of benzothieno[3,2-b]pyran derivatives, which could have implications in the development of new organic materials or pharmaceuticals (Ma et al., 2018). Another study outlines the p-TsOH catalyzed regioselective synthesis of complex molecules, further emphasizing the potential of such compounds in synthetic organic chemistry (Reddy & Nagaraj, 2008).

Potential Biological Applications

Although direct research on ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate may not be widely reported, closely related compounds have shown promise in various biological applications. For instance, substituted aryl meroterpenoids from red seaweed have been characterized for their potential antioxidant properties, indicating the broader implications of structurally similar compounds in pharmacology and nutraceuticals (Chakraborty et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available data. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it to prevent exposure and potential harm.


Future Directions

Given its intriguing properties and potential for diverse applications, this compound could be a valuable subject for future research. Potential areas of study could include exploring its reactivity, investigating its potential uses in various chemical or biological systems, and developing methods for its synthesis.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field would be necessary.


properties

IUPAC Name

ethyl 3-[[2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-3-33-24(31)17-5-4-6-18(13-17)25-22(29)15-27-11-12-28-21(23(27)30)14-20(26-28)16-7-9-19(32-2)10-8-16/h4-14H,3,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPHSZSCRAXJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

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